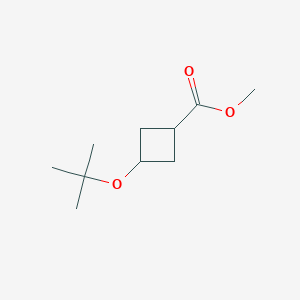
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate is an organic compound with the molecular formula C10H18O3. It is a cyclobutane derivative featuring a tert-butoxy group and a methyl ester functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a 1,3-diene, in the presence of a tert-butyl ester and a catalyst. The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as precise temperature control, efficient mixing, and the use of high-purity reagents, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the tert-butoxy group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the presence of the tert-butoxy and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions and conditions used.
Comparación Con Compuestos Similares
Methyl 3-(tert-butoxy)cyclobutane-1-carboxylate can be compared with other cyclobutane derivatives, such as:
Methyl cyclobutane-1-carboxylate: Lacks the tert-butoxy group, resulting in different reactivity and applications.
tert-Butyl cyclobutane-1-carboxylate: Similar structure but with different functional groups, leading to variations in chemical behavior.
Propiedades
Fórmula molecular |
C10H18O3 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
methyl 3-[(2-methylpropan-2-yl)oxy]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)13-8-5-7(6-8)9(11)12-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
LSQXCEYDCWUHCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1CC(C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


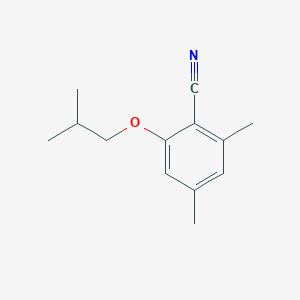
![2-(3-Methoxyphenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13011347.png)

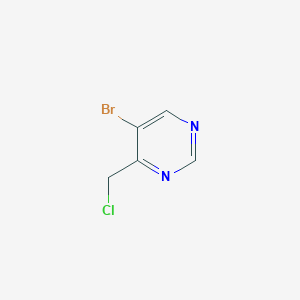
![2-Oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B13011369.png)

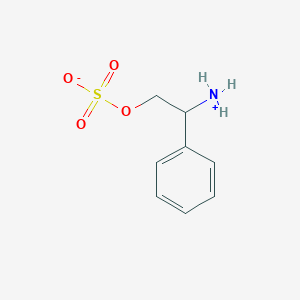
![(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13011378.png)
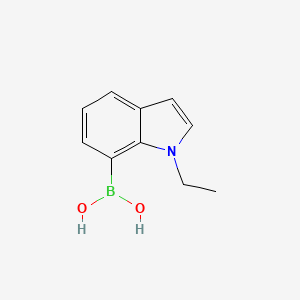
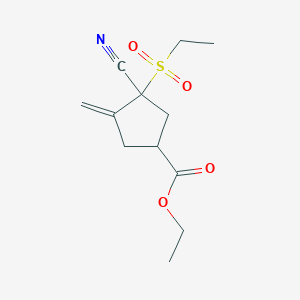
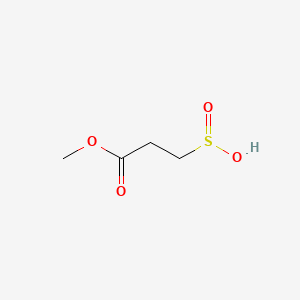
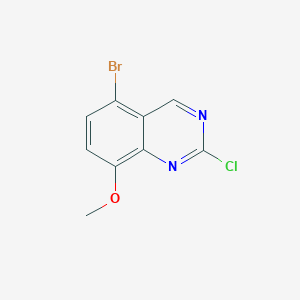

![Methyl 2-([2,2'-bipyridin]-6-yl)acetate](/img/structure/B13011419.png)
